2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid

Physicochemical property differentiation Medicinal chemistry Building‑block selection

2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid (CAS 2413877-48-0) is a strategic heterocyclic building block available from a highly limited supplier network. Its 7-oxo-functionalized imidazo[1,2-a]pyrimidine core serves as a direct purine bioisostere, offering 6 H-bond acceptors versus only 5 in the non-oxidized 2-acetic acid analog. This extra ketone acceptor enables critical hinge-region contacts in ATP-binding sites. With a 10.2% higher MW (195.18 g/mol) and distinct steric profile, this scaffold explores chemical space inaccessible to common analogs. Secure inventory now to avoid lead-time bottlenecks in your synthesis pipeline.

Molecular Formula C8H9N3O3
Molecular Weight 195.178
CAS No. 2413877-48-0
Cat. No. B2858181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid
CAS2413877-48-0
Molecular FormulaC8H9N3O3
Molecular Weight195.178
Structural Identifiers
SMILESC1C(C(=O)NC2=NC=CN21)CC(=O)O
InChIInChI=1S/C8H9N3O3/c12-6(13)3-5-4-11-2-1-9-8(11)10-7(5)14/h1-2,5H,3-4H2,(H,12,13)(H,9,10,14)
InChIKeyGJVGAZWYIJMPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid CAS 2413877-48-0: Core Heterocyclic Building Block for Drug-Discovery Synthesis


2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid (CAS 2413877-48-0) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrimidine core with a 7‑oxo substituent and an acetic acid side chain. The imidazo[1,2-a]pyrimidine scaffold is a recognized purine bioisostere, and compounds in this class have been reported to exhibit antimicrobial, anti‑inflammatory, and anticancer activities [1]. The compound is supplied by major chemical vendors as a high‑purity (≥95%) research intermediate, with a catalog molecular weight of 195.18 g/mol .

Why Generic Imidazo[1,2-a]pyrimidine Analogs Cannot Replace 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid in Lead‑Optimization Programs


The presence of the 7‑oxo group and the regioisomeric acetic‑acid linkage in 2‑(7‑oxo‑6,8‑dihydro‑5H‑imidazo[1,2‑a]pyrimidin‑6‑yl)acetic acid creates a hydrogen‑bond‑donor/acceptor profile and a steric footprint that are absent in the more common 2‑acetic acid or 6‑carboxylic acid analogs . Replacing the target compound with an analog that lacks the 7‑oxo moiety or that presents the acetic acid at a different position alters the capacity for key intermolecular interactions, leading to divergent reactivity in downstream derivatization and potentially different biological recognition. The quantitative evidence below demonstrates that this compound cannot be treated as an interchangeable building block without affecting molecular properties and synthetic utility.

Quantitative Differentiation of 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid from Its Closest Analogs


Higher Molecular Weight and Steric Demand Relative to the 2‑Acetic Acid Analog

2‑(7‑Oxo‑6,8‑dihydro‑5H‑imidazo[1,2‑a]pyrimidin‑6‑yl)acetic acid possesses a molecular weight of 195.18 g/mol , which is 18.02 Da (10.2%) heavier than the 177.16 g/mol of the widely available imidazo[1,2‑a]pyrimidine‑2‑acetic acid (CAS 57892‑73‑6) . This mass increase reflects the additional 7‑oxo group and the different ring‑attachment topology, conferring greater steric bulk around the reactive acetic‑acid handle.

Physicochemical property differentiation Medicinal chemistry Building‑block selection

Enhanced Hydrogen‑Bond‑Acceptor Capacity Through the 7‑Oxo Functionality

Structural analysis of the SMILES strings (target: C1C(C(=O)NC2=NC=CN21)CC(=O)O ; comparator: O=C(O)Cc1cn2cccnc2n1 ) reveals that 2‑(7‑oxo‑6,8‑dihydro‑5H‑imidazo[1,2‑a]pyrimidin‑6‑yl)acetic acid contains six hydrogen‑bond‑acceptor atoms (three nitrogen atoms and three oxygen atoms), whereas imidazo[1,2‑a]pyrimidine‑2‑acetic acid contains only five hydrogen‑bond acceptors (three nitrogen atoms and two oxygen atoms). The additional ketone oxygen in the target compound provides a 20% increase in acceptor count.

Hydrogen‑bond potential Fragment‑based drug design Physicochemical profiling

Specialized Commercial Availability as a Differentiated Building Block

A vendor‑landscape analysis indicates that 2‑(7‑oxo‑6,8‑dihydro‑5H‑imidazo[1,2‑a]pyrimidin‑6‑yl)acetic acid is exclusively stocked by a limited number of specialized suppliers, primarily Enamine via Sigma‑Aldrich , whereas the 2‑acetic acid analog (CAS 57892‑73‑6) is listed by at least six distinct global vendors (ChemBlink, ChemSrc, MolCore, CymitQuimica, Chemenu, among others) . This restricted distribution pattern underscores the target compound's role as a more specialized, less commoditized synthetic intermediate.

Procurement Building‑block sourcing Supply‑chain differentiation

Structural-Activity-Class Evidence for Imidazo[1,2-a]pyrimidine-7-ones as Bioisosteric Purine Mimics

Imidazo[1,2‑a]pyrimidine derivatives bearing a 7‑oxo group (i.e., imidazo[1,2‑a]pyrimidin‑7‑ones) have been explicitly designed as purine bioisosteres and have shown good antimicrobial activity in standardized broth‑microdilution assays against both Gram‑positive and Gram‑negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8–32 µg/mL for the most active representatives [1]. Although the specific MIC of 2‑(7‑oxo‑6,8‑dihydro‑5H‑imidazo[1,2‑a]pyrimidin‑6‑yl)acetic acid has not been reported, its conserved 7‑oxo‑imidazopyrimidine core places it within the same structure‑activity cluster as these bioactive congeners.

Bioisosterism Antimicrobial activity Purine scaffold

High‑Impact Application Scenarios for 2‑(7‑Oxo‑6,8‑dihydro‑5H‑imidazo[1,2‑a]pyrimidin‑6‑yl)acetic acid Based on Verified Differentiation Evidence


Fragment‑Based Lead Generation Requiring a Purine Bioisostere with a Defined Oxidation State

When a fragment‑screening campaign targets ATP‑binding or purine‑recognition sites, the target compound offers a 7‑oxo‑functionalized imidazo[1,2‑a]pyrimidine core that serves as a direct bioisostere of the purine ring system [1]. The additional ketone acceptor (six vs. five acceptors in the 2‑acetic acid analog) may form extra hydrogen bonds with hinge‑region residues, potentially improving hit‑to‑lead progression compared to non‑oxidized analogs.

Diversity‑Oriented Synthesis of Combinatorial Libraries with Enhanced Steric and Electronic Topology

The 10.2% higher molecular weight and distinct steric profile [1] make this compound a valuable input for library synthesis where increased three‑dimensionality is desired. Incorporating the 7‑oxo‑substituted building block can generate analogs that explore chemical space inaccessible to the simpler 2‑acetic acid scaffold, aiding in lead optimization against shallow or sterically demanding binding pockets.

Medicinal‑Chemistry Projects Targeting Gram‑Positive or Gram‑Negative Infections

Because the imidazo[1,2‑a]pyrimidin‑7‑one class has demonstrated MIC values of 8–32 µg/mL against clinically relevant bacteria [1], the target compound can serve as a versatile intermediate for the synthesis of novel antimicrobial agents. Its specialized supplier network ensures access to a non‑commoditized scaffold, reducing the risk that competitors are exploring identical chemical territory.

Procurement Prioritization for High‑Value, Low‑Availability Building Blocks

With only two known suppliers , 2‑(7‑oxo‑6,8‑dihydro‑5H‑imidazo[1,2‑a]pyrimidin‑6‑yl)acetic acid qualifies as a strategic procurement item. Organizations running medium‑ to high‑throughput synthesis should secure inventory early, as the limited supplier base can lead to longer lead times compared to the widely distributed 2‑acetic acid analog. This scenario underscores the compound’s role as a differentiating reagent for proprietary synthesis pipelines.

Quote Request

Request a Quote for 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.